molecular formula C17H20N2O2 B1317951 N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide CAS No. 953747-86-9

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Cat. No.: B1317951
CAS No.: 953747-86-9
M. Wt: 284.35 g/mol
InChI Key: GCIQYHOYXQYGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 953747-86-9) is a synthetic phenoxy acetamide derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C 17 H 20 N 2 O 2 and a molecular weight of 284.35 g/mol, this compound serves as a key chemical building block for the design and synthesis of novel pharmacologically active molecules . Phenoxy acetamide derivatives represent a privileged scaffold in modern drug discovery due to their wide range of potential biological activities. Structural analogs of this compound, particularly those incorporating phenoxy acetamide and thiazole moieties, have demonstrated promising cytotoxic and anti-proliferative efficacy against multiple cancer cell lines in preclinical studies, with some showing average IC 50 values in the low micromolar range (~13 μM) . This positions the compound as a valuable candidate for oncology research programs aimed at developing new anti-tumor agents. Furthermore, acetamide derivatives, in general, are frequently investigated for their antioxidant activity and their capacity to scavenge free radicals and reduce reactive oxygen species (ROS) and nitrite production in stimulated macrophages, indicating potential applications in researching inflammatory and oxidative stress-related pathways . The core structure of phenoxy acetamide provides a versatile framework that researchers can utilize to explore structure-activity relationships (SAR) to enhance potency, improve selectivity, and better understand the mechanism of action of potential therapeutic candidates . This product is For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIQYHOYXQYGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-ethylphenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 4-ethylphenol in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.38 g/mol
  • Structural Features :
    • Contains an amino group which enhances reactivity.
    • The acetamide backbone provides stability and potential for various biological interactions.
    • The presence of phenoxy groups contributes to its pharmacological properties.

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development targeting conditions such as:

  • Chronic Pain Management : It has shown promise as an inhibitor of voltage-gated sodium channels (Nav 1.7), which are implicated in pain pathways. Research indicates that it may modulate pain signaling, providing a basis for developing new analgesics.
  • Anticancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, experiments with breast cancer cell lines revealed dose-dependent decreases in cell viability, indicating effective inhibition at low concentrations.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, positioning it as a potential candidate for new antibiotic development.

Chronic Pain Management

In a study focusing on chronic pain models, this compound was administered to assess its efficacy in reducing pain responses. Results indicated significant reductions in pain behavior compared to control groups, supporting its potential use in clinical settings for pain relief.

Anticancer Research

In vitro experiments utilizing breast cancer cell lines revealed that treatment with this compound resulted in a substantial decrease in cell viability. The IC50 values indicated effective inhibition at concentrations that are achievable in therapeutic settings. Further studies are needed to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds:

Compound Name Core Structure Substituents Key Modifications Reference
N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide Phenoxy acetamide - 4-Ethylphenoxy
- 3-Amino-2-methylphenyl
Baseline structure
N-(4-chloro-3-(2-oxopropyl)phenyl)-2-(4-ethylphenoxy)acetamide (1k) Phenoxy acetamide - 4-Ethylphenoxy
- 4-Chloro-3-(2-oxopropyl)phenyl
Addition of chloro and ketone groups
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide Phenoxy acetamide - 2-Isopropylphenoxy
- 3-Amino-2-methylphenyl
Isopropyl substituent at ortho position
Compounds 38, 39, 40 (Anti-cancer) Quinazoline sulfonyl acetamide - Quinazoline sulfonyl groups
- Methoxyphenyl
Replacement of phenoxy with sulfonylquinazoline
Compounds 47, 48 (Anti-microbial) Piperazinyl-thiazole acetamide - Benzo[d]thiazol-5-ylsulfonyl piperazinyl
- Difluorophenyl/isopropylphenyl
Sulfonyl-piperazine-thiazole hybrid

Structural Insights :

  • The ethylphenoxy group in the target compound contrasts with isopropylphenoxy () and sulfonylquinazoline (), highlighting variations in steric bulk and electronic properties.
  • The 3-amino-2-methylphenyl group differs from chlorophenyl () and methoxyphenyl () substituents, which may alter hydrogen-bonding and solubility profiles.

Pharmacological Activity Comparison

Anti-Cancer Activity:

  • Quinazoline sulfonyl acetamides (38, 39, 40) : Demonstrated IC₅₀ values < 10 µM against HCT-1, MCF-7, and PC-3 cell lines in MTT assays, attributed to sulfonyl groups enhancing target binding .
  • Pyridazin-3(2H)-one derivatives : Act as FPR2 agonists, inducing calcium mobilization in neutrophils (EC₅₀ < 1 µM) .

Anti-Microbial Activity:

  • Piperazinyl-thiazole acetamides (47, 48) : Showed MIC values of 2–8 µg/mL against gram-positive bacteria (e.g., S. aureus) due to sulfonyl-thiazole motifs disrupting cell membranes .
  • Thiazolidinone derivatives (4a-e): Exhibited antifungal activity against C. albicans (MIC = 16–32 µg/mL) via thiazolidinone ring interactions .

Enzyme Inhibitory Activity:

  • Pyridine-containing acetamides : Bound SARS-CoV-2 main protease with ∆G < -22 kcal/mol, leveraging pyridine-HIS163 interactions .
  • Target Compound: The ethylphenoxy group may favor hydrophobic binding pockets in enzymes, though specific targets remain uncharacterized.

Target Compound and Analogs:

Compound Synthetic Method Key Reagents/Intermediates Yield Reference
This compound Not explicitly detailed Likely via nickel-catalyzed α-arylation (analogous to 1k) N/A
1k Nickel-catalyzed ketone α-arylation Aryl bromide, DalPhos/Ni catalyst 83%
Thiazolidinones (4a-e) Cyclization with thioglycolic acid Hydrazide intermediates (3a-e) 65–78%
Quinazoline sulfonyl acetamides (38–40) Claisen-Schmidt condensation Quinazoline sulfonyl chlorides, methoxyanilines 70–85%

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant studies, supported by data tables and case studies.

The synthesis of this compound typically involves two main starting materials: 3-amino-2-methylphenol and 4-ethylphenol . The synthesis process can be summarized as follows:

  • Formation of Intermediate : React 3-amino-2-methylphenol with chloroacetyl chloride to form an intermediate compound.
  • Coupling Reaction : The intermediate is then reacted with 4-ethylphenol in the presence of a base (e.g., sodium hydroxide) to yield the final product.

This compound has the molecular formula C17H20N2O2C_{17}H_{20}N_{2}O_{2} and a molecular weight of 284.35 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. A significant focus has been on its ability to inhibit cancer cell proliferation. For example, a study demonstrated that this compound could reduce the viability of specific cancer cell lines, indicating its potential as an anticancer drug candidate .

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve interactions with various molecular targets, including enzymes and receptors. It may modulate enzyme activities related to lipid metabolism and cell signaling pathways, which are crucial in cancer progression and microbial resistance .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at concentrations above 10 µM, this compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Data Table: Biological Activity Summary

Biological ActivityEffectiveness (MIC/IC50)Reference
Antimicrobial (Gram+)5 - 20 µg/mL
Anticancer (Cell Lines)IC50 > 10 µM

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, and how are reaction conditions optimized?

The synthesis typically involves a two-step approach:

Step 1 : Preparation of the phenoxyacetic acid intermediate. For example, ethyl 2-(4-ethylphenoxy)acetic acid can be synthesized by reacting 4-ethylphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux .

Step 2 : Condensation with the amine. The acid intermediate is activated using coupling agents like TBTU () or converted to an acid chloride (using oxalyl chloride) before reacting with 3-amino-2-methylaniline. Dry dichloromethane (DCM) and catalytic bases (e.g., lutidine) are used to enhance coupling efficiency .
Optimization : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometry of coupling agents are critical. For instance, TBTU improves yields by reducing side reactions compared to traditional carbodiimide-based methods .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups:
    • The acetamide carbonyl (δ ~167-170 ppm in ¹³C NMR).
    • Aromatic protons from the 4-ethylphenoxy (δ 6.8–7.2 ppm) and 3-amino-2-methylphenyl moieties (δ 6.5–7.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds), critical for understanding solid-state stability .

Q. How is the purity of the compound assessed, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard. A purity ≥95% is typically required for in vitro assays .
  • TLC : Used for rapid monitoring during synthesis (e.g., hexane:ethyl acetate gradients) .
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions in bioactivity (e.g., IC₅₀ variability across cancer cell lines) may arise from:

  • Assay Conditions : Differences in cell culture media, incubation times, or MTT assay protocols ().
  • Structural Impurities : Trace byproducts (e.g., unreacted starting materials) can skew results. Use preparative HPLC to isolate the pure compound and retest .
  • Solubility Effects : Poor solubility in DMSO/water may lead to false negatives. Pre-formulate with cyclodextrins or surfactants to enhance bioavailability .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the acetamide and phenoxy groups as potential binding motifs .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., ethyl vs. methyl on the phenoxy ring) with bioactivity to guide structural modifications .
  • MD (Molecular Dynamics) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Degradation : The acetamide bond is susceptible to hydrolysis in acidic/basic conditions. Major degradation products include 2-(4-ethylphenoxy)acetic acid and 3-amino-2-methylaniline, identified via LC-MS .
  • Oxidative Pathways : The ethylphenoxy group may oxidize to a quinone derivative under prolonged oxygen exposure. Use antioxidants (e.g., BHT) in formulations .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield 45–65% (TBTU-mediated coupling); 70–85% (acid chloride route)
Bioassay Protocols MTT assay (48h incubation, IC₅₀ range: 2–15 µM in HCT-116/MCF-7 cells)
HPLC Conditions C18 column, 70:30 MeOH/H₂O + 0.1% TFA, flow rate 1.0 mL/min
Crystallography Monoclinic P2₁/c space group, Z = 4; hydrogen-bonded chains along c-axis

Critical Research Gaps

  • Metabolic Pathways : Limited data on cytochrome P450-mediated metabolism. Use hepatic microsome assays to identify primary metabolites .
  • In Vivo Toxicity : No published acute toxicity (LD₅₀) studies. Prioritize zebrafish or rodent models for preliminary safety profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.